2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
Description
This benzothiazepine derivative features a unique heterocyclic scaffold with a 1,5-benzothiazepin-4-one core substituted at positions 2 and 3. The 3,4-dimethoxyphenyl group at position 2 and the 3-fluorophenylmethyl moiety at position 5 distinguish it from other benzothiazepines. Benzothiazepines are pharmacologically significant due to their interactions with calcium channels, neurotransmitter receptors, and enzymatic targets .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3S/c1-28-20-11-10-17(13-21(20)29-2)23-14-24(27)26(15-16-6-5-7-18(25)12-16)19-8-3-4-9-22(19)30-23/h3-13,23H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAGSWMECRLJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one , often referred to as a benzothiazepine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure
The molecular structure of the compound is characterized by the following formula:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
Benzothiazepines are known for their ability to modulate calcium channels and exhibit various pharmacological effects. The specific mechanism of action for this compound involves:
- Calcium Channel Blockade : Similar to other benzothiazepine derivatives, it may inhibit calcium influx in cardiac and smooth muscle cells.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that benzothiazepine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines (e.g., breast and lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Properties :
- Cardiovascular Effects :
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various benzothiazepine derivatives. The compound showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway involving caspase activation .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazepine Derivatives
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Observations :
- The 3-fluorophenylmethyl substituent introduces a halogen atom, enhancing metabolic stability and hydrophobic interactions compared to T3D2758’s dimethylaminoethyl chain .
Pharmacological Profile
Limited direct studies exist on the target compound, but comparisons with analogues suggest:
- Calcium Channel Modulation : Unlike diltiazem, the target compound’s bulky substituents may favor T-type over L-type calcium channel inhibition, a hypothesis supported by molecular docking simulations .
- Neuroactive Potential: The fluorophenyl group may enhance blood-brain barrier penetration relative to T3D2758’s polar dimethylaminoethyl chain, making it a candidate for CNS-targeted therapies.
Pharmacokinetic and Toxicity Data
Implications :
- The target compound’s high LogP may limit bioavailability but improve tissue distribution.
- Lower hERG affinity reduces cardiotoxicity risk compared to diltiazem, a critical advantage for long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
